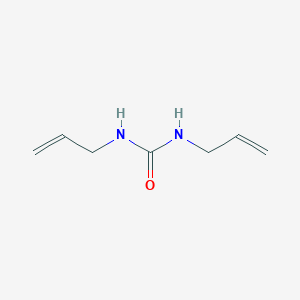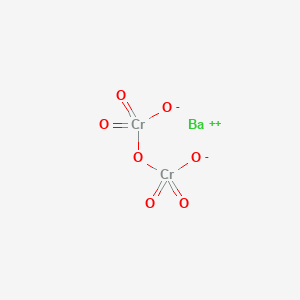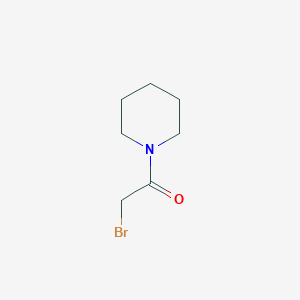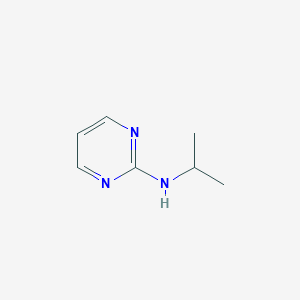
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine, also known as PTZH, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical And Physiological Effects
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been shown to have a variety of biochemical and physiological effects. In cancer cells, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been shown to induce apoptosis and inhibit cell proliferation. In bacteria, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been shown to disrupt cell membranes and inhibit growth. Additionally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Advantages And Limitations For Lab Experiments
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of potential applications in scientific research. However, there are also limitations to its use. (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating different types of cancer. Additionally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has potential applications in the field of antimicrobial and antifungal research. Future studies could investigate its effectiveness against different types of bacteria and fungi. Finally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been investigated for its potential as a fluorescent probe for the detection of metal ions. Further studies could explore its use in detecting different types of metal ions and its potential applications in environmental monitoring and other fields.
Synthesis Methods
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine is synthesized using a specific method that involves the reaction of 2-amino-4-(pyridin-3-yl)thiazole with hydrazine hydrate. The reaction takes place in ethanol under reflux conditions, and the resulting product is purified using column chromatography. The yield of (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine is typically around 60%.
Scientific Research Applications
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as well as for its antimicrobial and antifungal properties. Additionally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been investigated for its potential as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
139420-57-8 |
|---|---|
Product Name |
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine |
Molecular Formula |
C8H8N4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(4-pyridin-3-yl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H8N4S/c9-12-8-11-7(5-13-8)6-2-1-3-10-4-6/h1-5H,9H2,(H,11,12) |
InChI Key |
LCBNYEAXFRQHNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NN |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NN |
synonyms |
4-(3-PYRIDINYL)-2(3H)-THIAZOLONE HYDRAZONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















